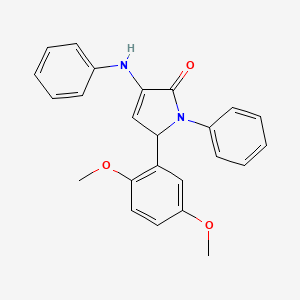
N-(3,4-difluorophenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine, commonly known as "DMFP" is a chemical compound that has been extensively studied for its potential use in scientific research. DMFP is a member of the piperidine class of compounds and has been found to have a wide range of biological effects.
作用机制
DMFP acts as a potent inhibitor of the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other drugs used to treat depression and anxiety. DMFP has also been found to bind to specific receptors in the brain, including the sigma-1 receptor, which is involved in regulating neurotransmitter release and cellular signaling pathways.
Biochemical and Physiological Effects:
DMFP has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, leading to increased energy and focus. DMFP has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
实验室实验的优点和局限性
DMFP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, making it ideal for use in pharmacological studies. However, DMFP has several limitations as well. It is a highly potent compound and must be handled with care to avoid accidental exposure. Additionally, its effects on the brain and other organs are not fully understood, and more research is needed to determine its safety and efficacy.
未来方向
There are several potential future directions for research on DMFP. One area of interest is its potential use in the treatment of depression and anxiety disorders. DMFP's ability to increase levels of dopamine and norepinephrine in the brain makes it a potential candidate for the development of new antidepressant and anxiolytic drugs. Another area of interest is its potential use in the treatment of chronic pain and inflammatory disorders. DMFP's anti-inflammatory and analgesic properties make it a potential candidate for the development of new pain medications. Finally, more research is needed to determine the long-term effects of DMFP on the brain and other organs, as well as its potential for abuse and addiction.
合成方法
DMFP can be synthesized in a number of ways, but the most commonly used method involves the reaction of 3,4-difluoroaniline with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield DMFP.
科学研究应用
DMFP has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological effects, including its ability to bind to specific receptors in the brain and modulate neurotransmitter release. DMFP has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
属性
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2/c1-11-14(6-8-23-11)17(22)21-7-2-3-13(10-21)20-12-4-5-15(18)16(19)9-12/h4-6,8-9,13,20H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLAXRQZESSNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818092 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)
![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)

![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)

![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)